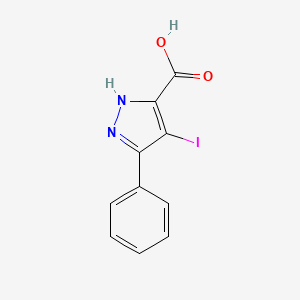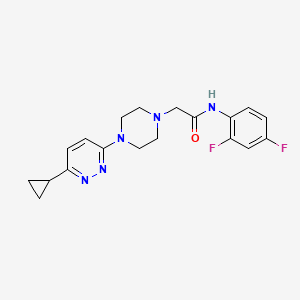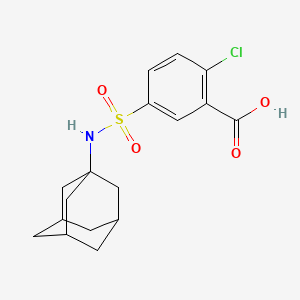![molecular formula C14H18N2OS2 B2702700 11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 727696-13-1](/img/structure/B2702700.png)
11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C14H18N2OS2 and its molecular weight is 294.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Complex Formation
Complex molecules similar to the specified compound have been studied for their ability to act as ligands in the formation of novel metal complexes. For instance, crown thioethers have been explored for their coordination chemistry with silver(I), where they act as tridentate ligands to coordinate the silver ion in a trigonal fashion. Such compounds exhibit unique geometrical configurations and potential for forming polymeric chains with metal ions, showcasing their relevance in the development of new materials and catalytic systems (Wagner et al., 1997).
Photoinduced Chemical Transformations
Research into photoinduced chemical transformations provides insights into the reactivity and potential applications of complex molecules in synthetic chemistry. For example, the study of triplet-sensitized irradiation of related compounds leading to ring contraction and the formation of tetracyclic sultams reveals the influence of specific functional groups on regiospecificity and chemical behavior under light exposure. These findings contribute to a deeper understanding of photochemistry and its applications in designing light-responsive materials and molecules (Dura & Paquette, 2006).
Sulfur Chemistry and Cycloaddition Reactions
The exploration of sulfur chemistry, particularly involving cycloadditions with sulfur-containing compounds, highlights the potential for creating sulfurated heterocycles and polymers. Studies have reported on the generation of reactive intermediates leading to unprecedented [3+5] cycloaddition reactions, revealing pathways to synthesize sulfur-rich cyclic and polycyclic structures. Such research has implications for developing new materials with unique electronic, photonic, and catalytic properties (El-Essawy et al., 1998).
Molecular Structure Analysis
Investigations into the molecular structure of complex compounds, through methods such as electron diffraction complemented by ab initio calculations, offer valuable insights into their geometric configurations and electronic properties. Such analyses are fundamental in understanding the compound's reactivity, stability, and potential applications in materials science and molecular engineering (Hnyk et al., 1992).
Synthesis and Characterization of Derivatives
The synthesis and antimicrobial evaluation of derivatives of complex molecules demonstrate their potential in medicinal chemistry and bioactive material development. By modifying the core structure, researchers can create compounds with specific properties, such as antimicrobial activity. These studies are crucial for expanding the utility of complex molecules beyond their inherent chemical interest, contributing to the development of new therapeutic agents and bioactive materials (Gouda & Abu‐Hashem, 2011).
Properties
IUPAC Name |
11-pentyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-2-3-4-8-16-13(17)11-9-6-5-7-10(9)19-12(11)15-14(16)18/h2-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWPMZKLANTXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2702617.png)
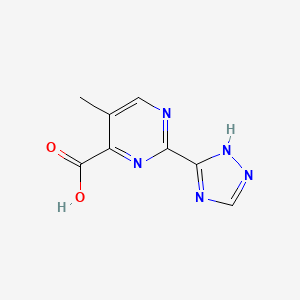
![(1R,8S)-9-Azabicyclo[6.2.0]deca-4-ene-10-one](/img/structure/B2702620.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)
![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)
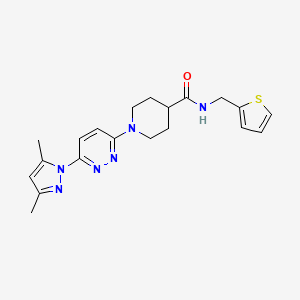
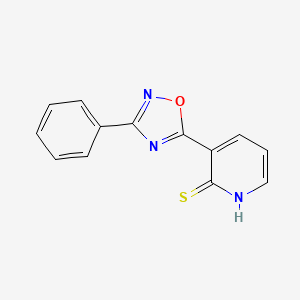
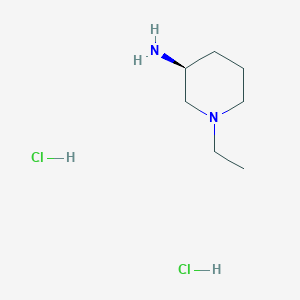
![N-(4-bromobenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2702631.png)
![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)
